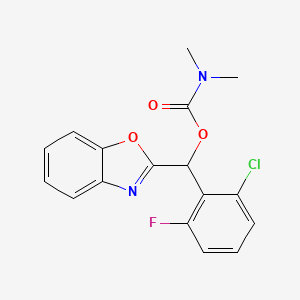
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzoxazole ring, a chlorofluorophenyl group, and a dimethylcarbamate moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-aminophenol to form the benzoxazole ring. This intermediate is then reacted with N,N-dimethylcarbamoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to remove impurities and obtain a high-quality compound .
化学反応の分析
Types of Reactions
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new compounds with different substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
科学的研究の応用
Chemistry
In chemistry, (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, this compound is investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials with specific functionalities .
作用機序
The mechanism of action of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, while its anticancer effects are linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
- (1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N,N-dimethylcarbamate
- (1,3-Benzoxazol-2-yl)(2-fluorophenyl)methyl N,N-dimethylcarbamate
- (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N,N-dimethylcarbamate
Uniqueness
Compared to similar compounds, (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents enhance its reactivity and biological activity, making it a more potent compound in various applications. The combination of these substituents also allows for greater versatility in chemical modifications, leading to the development of new derivatives with improved properties .
特性
CAS番号 |
104029-82-5 |
|---|---|
分子式 |
C17H14ClFN2O3 |
分子量 |
348.8 g/mol |
IUPAC名 |
[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H14ClFN2O3/c1-21(2)17(22)24-15(14-10(18)6-5-7-11(14)19)16-20-12-8-3-4-9-13(12)23-16/h3-9,15H,1-2H3 |
InChIキー |
GYKOHPYMEGFDGR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
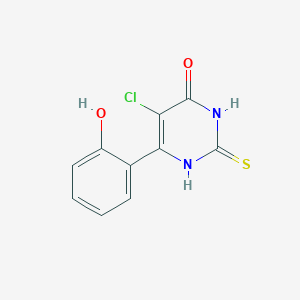
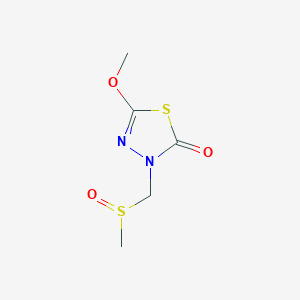
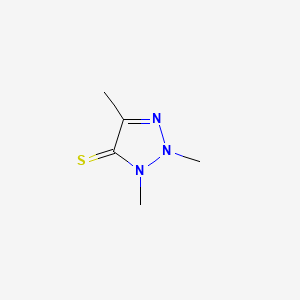
![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
methanone](/img/structure/B12908666.png)



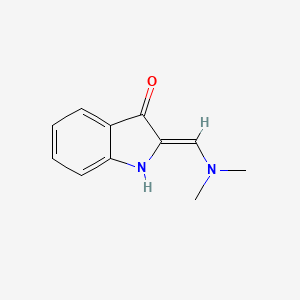

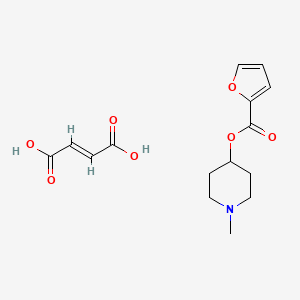
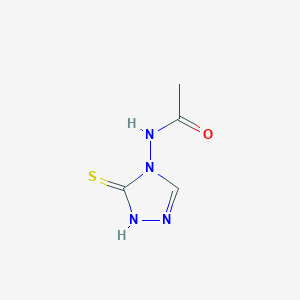
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
